molecular formula C20H32N2O5 B566175 N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide CAS No. 204074-51-1

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide

Cat. No. B566175
CAS RN: 204074-51-1
M. Wt: 380.485
InChI Key: KAVBFDNGFOOVNH-KRWDZBQOSA-N
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Description

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide, also known as DiMe-CB-Lys-OBzl-N6-oxide, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-OxideOBzl-N6-oxide involves the inhibition of protein-protein interactions and the modulation of enzyme activity. The compound binds to specific sites on proteins, preventing them from interacting with other proteins and disrupting their function. Additionally, N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-OxideOBzl-N6-oxide can modulate the activity of enzymes by binding to their active sites and altering their function.
Biochemical and Physiological Effects:
N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-OxideOBzl-N6-oxide has been shown to have a range of biochemical and physiological effects. Inhibition of protein-protein interactions can prevent the formation of protein complexes involved in disease progression, while modulation of enzyme activity can alter the function of enzymes involved in various cellular processes. Additionally, N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-OxideOBzl-N6-oxide has been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-OxideOBzl-N6-oxide in lab experiments is its specificity for certain proteins and enzymes, allowing for targeted inhibition or modulation of their activity. Additionally, the compound has been shown to have low toxicity and good solubility in aqueous solutions. However, one limitation is the difficulty in synthesizing the compound, which can be time-consuming and expensive.

Future Directions

There are several future directions for the use of N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-OxideOBzl-N6-oxide in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and inflammatory disorders. Additionally, the compound could be used to investigate the role of specific proteins and enzymes in various cellular processes. Further studies could also explore the potential of N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-OxideOBzl-N6-oxide as a tool for targeted therapy and the development of personalized medicine.

Synthesis Methods

The synthesis of N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-OxideOBzl-N6-oxide involves several steps, including the protection of the lysine amino group, the coupling of the benzyloxycarbonyl group to the lysine side chain, and the oxidation of the N6 position of the lysine side chain. The final product is obtained through the deprotection of the benzyloxycarbonyl group and the tert-butyl ester group.

Scientific Research Applications

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-OxideOBzl-N6-oxide has been used in various scientific studies, including the development of new drugs, the study of protein-protein interactions, and the investigation of enzyme activity. Its potential applications in drug development stem from its ability to inhibit protein-protein interactions that are involved in disease progression. Additionally, N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-OxideOBzl-N6-oxide has been used to investigate the activity of enzymes such as histone deacetylases and protein arginine methyltransferases.

properties

IUPAC Name

(5S)-N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O5/c1-20(2,3)27-18(23)17(13-9-10-14-22(4,5)25)21-19(24)26-15-16-11-7-6-8-12-16/h6-8,11-12,17H,9-10,13-15H2,1-5H3,(H,21,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVBFDNGFOOVNH-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCC[N+](C)(C)[O-])NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCC[N+](C)(C)[O-])NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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